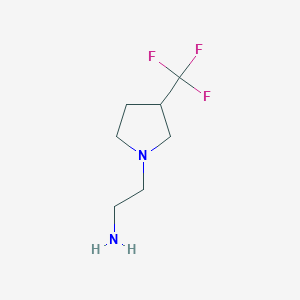

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)6-1-3-12(5-6)4-2-11/h6H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGHOFXANVOGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific receptors on the cell surface, which can trigger a cascade of intracellular signaling events. Additionally, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Moreover, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In in vitro and in vivo studies, it has been observed that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. The compound’s interaction with metabolic enzymes can result in the production of specific metabolites, which may have downstream effects on cellular function and physiology .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and organelles can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .

Biological Activity

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 179.16 g/mol. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the compound, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁F₃N |

| Molecular Weight | 179.16 g/mol |

| CAS Number | 2098105-48-5 |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The pyrrolidine ring structure is known for its ability to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against various enzymes, including monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs). For instance, a related compound showed an IC50 value of 21 nM against MAO-B, indicating strong inhibitory potential .

Cellular Effects

In vitro studies have shown that this compound can influence cell signaling pathways and affect cellular processes such as proliferation and apoptosis. Specifically, it has been implicated in modulating pathways related to neuroprotection and cancer therapy.

Neuroprotective Effects

A study investigating the neuroprotective effects of similar trifluoromethylated pyrrolidine derivatives found that these compounds could reduce neuronal cell death in models of neurodegeneration. The mechanism was attributed to the inhibition of oxidative stress pathways .

Anticancer Activity

Another study highlighted the anticancer potential of pyrrolidine derivatives, noting that they could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways . This suggests that this compound may also possess similar properties.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to improved efficacy and selectivity in drug design.

- Case Study: Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant effects. A study focusing on similar structures demonstrated that modifications can enhance serotonin reuptake inhibition, suggesting potential antidepressant properties for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine .

Neuropharmacology

Due to its ability to cross the blood-brain barrier, this compound is being investigated for neuropharmacological applications. Its effects on neurotransmitter systems make it a candidate for treating neurological disorders.

- Case Study: Neuroprotective Effects

A study evaluated the neuroprotective properties of compounds with similar structures, showing promise in protecting neurons from oxidative stress and apoptosis, which could be applicable to the trifluoromethylated variant .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in material science, particularly in the development of advanced materials with specific electrical or thermal properties.

- Case Study: Polymer Additives

Research has shown that incorporating trifluoromethyl-containing compounds into polymers can enhance their thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials .

Comparison with Similar Compounds

2-(pyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

- Structure : Features a -CF₃ group on a para-substituted phenyl ring, with pyrrolidine attached to the α-carbon of the ethylamine chain ().

- Key Differences :

- The -CF₃ group is on an aromatic ring rather than the pyrrolidine, altering electronic effects (aromatic vs. aliphatic -CF₃).

- Increased steric bulk due to the phenyl group may reduce bioavailability compared to the target compound.

- Applications : Likely optimized for CNS targets due to enhanced lipophilicity.

1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

- Structure : Pyridine ring with -CF₃ at the 3-position, linked to ethylamine ().

- The basicity of the amine is reduced due to pyridine’s electron-withdrawing nature.

- Applications : Suitable for targeting metal-binding enzymes or nucleic acids.

Heterocycle and Functional Group Modifications

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

- Structure : -CF₃ on a 1,2,4-oxadiazole ring connected to ethylamine ().

- Key Differences :

- Oxadiazole’s polarity increases solubility but reduces membrane permeability compared to pyrrolidine.

- Metabolic stability is enhanced due to the oxadiazole’s resistance to hydrolysis.

- Applications: Potential use in antiviral or antibacterial agents.

N,N-dimethyl-2-[(3R)-3-(5-{2-[2-methyl-5-(propan-2-yl)phenoxy]pyrimidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-1-yl)pyrrolidin-1-yl]ethan-1-amine

- Structure : Complex pyrrolidine-ethylamine derivative with multiple aromatic and trifluoromethyl substituents ().

- Key Differences: Extended aromatic systems enable high-affinity interactions with bromodomains (e.g., BRD4).

- Applications : Bromodomain inhibitors for cancer or inflammatory diseases.

Substituent Electronic Effects

2-[3-(propan-2-yl)pyrrolidin-1-yl]ethan-1-amine Dihydrochloride

- Structure : Isopropyl (-CH(CH₃)₂) substituent on pyrrolidine ().

- Key Differences :

- Electron-donating isopropyl group increases pyrrolidine basicity vs. electron-withdrawing -CF₃.

- Reduced lipophilicity compared to the target compound.

- Applications : Intermediate for prodrugs requiring pH-sensitive activation.

2-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine Dihydrochloride

- Structure : Ethoxy-linked phenyl-pyrrolidine system ().

- Key Differences :

- Ether oxygen enhances solubility but introduces metabolic vulnerability (e.g., oxidative cleavage).

- The phenyl group enables aromatic interactions absent in the target compound.

- Applications : Serotonergic or adrenergic receptor modulation.

Research Challenges and Opportunities

Preparation Methods

Reductive Amination Approach

A common and efficient method involves the reductive amination of 3-(trifluoromethyl)pyrrolidin-1-one or its derivatives with an appropriate ethanamine precursor.

- Step 1: Synthesis of 3-(trifluoromethyl)pyrrolidin-1-one via nucleophilic substitution or cyclization using trifluoromethylated precursors.

- Step 2: Reductive amination with 2-aminoethanol or ethylenediamine derivatives under mild conditions.

- Reagents and Conditions:

- Reducing agents such as sodium borohydride or sodium triacetoxyborohydride.

- Solvents like methanol or ethanol.

- Temperature maintained at room temperature to 50 °C.

- Outcome: Formation of the desired this compound with moderate to good yields.

This approach benefits from operational simplicity and mild reaction conditions, making it suitable for laboratory scale synthesis.

Nucleophilic Substitution Using Halogenated Intermediates

Another method involves the nucleophilic substitution of a halogenated ethanamine derivative with 3-(trifluoromethyl)pyrrolidine.

- Step 1: Preparation of 3-(trifluoromethyl)pyrrolidine via fluorination of pyrrolidine precursors.

- Step 2: Reaction with 2-chloroethan-1-amine or its protected derivatives.

- Catalysts and Conditions:

- Use of bases like cesium carbonate to deprotonate the amine.

- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

- Mild heating (around 35–90 °C) to facilitate substitution.

- Purification: Gradient chromatography using ethyl acetate/hexane mixtures.

- Yields: Typically moderate, depending on the purity of intermediates and reaction time.

This method allows for modular assembly of the molecule and is compatible with scale-up processes.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced synthetic routes employ palladium-catalyzed amination or coupling reactions to assemble the trifluoromethylated pyrrolidine and ethanamine moieties.

- Catalysts: Palladium complexes such as Pd2(dba)3 with ligands like XantPhos.

- Reagents: Aryl halides or trifluoromethylated pyrrolidine derivatives.

- Bases: Potassium tert-butoxide or sodium tert-butoxide.

- Solvents: Toluene or tert-amyl alcohol.

- Temperature: Elevated temperatures around 90–110 °C.

- Advantages: High selectivity and the ability to introduce complex substituents.

- Limitations: Requires careful control of reaction parameters and inert atmosphere (N2) to prevent catalyst degradation.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | Sodium borohydride, 3-(trifluoromethyl)pyrrolidin-1-one | 20–50 | Methanol/Ethanol | 60–85 | Mild, efficient, suitable for small scale |

| Nucleophilic Substitution | 3-(Trifluoromethyl)pyrrolidine, 2-chloroethan-1-amine, Cs2CO3 | 35–90 | DMSO/Acetonitrile | 50–75 | Good for modular synthesis, requires purification |

| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, XantPhos, t-BuONa, aryl halides | 90–110 | Toluene/tert-Amyl alcohol | 55–80 | High selectivity, requires inert atmosphere |

Characterization and Purification

- Purification: Silica gel chromatography and preparative HPLC are commonly used to isolate the pure compound.

- Characterization:

- Proton and carbon NMR spectroscopy confirm the presence of trifluoromethyl and pyrrolidine moieties.

- High-resolution mass spectrometry (HRMS) verifies the molecular weight.

- Melting point analysis and elemental analysis ensure compound purity.

Research Findings and Practical Considerations

- The trifluoromethyl group significantly influences the compound’s physicochemical properties, requiring careful selection of reaction conditions to avoid side reactions.

- Reductive amination approaches offer simplicity and good yields but may require protection/deprotection steps if sensitive functional groups are present.

- Palladium-catalyzed methods provide versatility for structural diversification but involve higher costs and complexity.

- Industrial synthesis may benefit from continuous flow reactors to improve reproducibility and scalability, especially for reductive amination steps.

Q & A

Q. What are the standard synthetic routes for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine, and what reaction conditions are critical for high yield?

The compound is typically synthesized via multi-step reactions involving pyrrolidine ring functionalization. For example, a patent describes its use as a precursor in benzimidazole derivatives, where the trifluoromethyl-pyrrolidine moiety is introduced through nucleophilic substitution or reductive amination. Key conditions include controlled pH for amine stability, inert atmospheres to prevent oxidation, and purification via flash chromatography (n-pentane/ethyl acetate gradients) to isolate the product .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- 1H NMR : Reveals proton environments, such as pyrrolidine ring protons (δ 1.64–2.46 ppm) and ethylamine chain protons (δ 3.03–3.59 ppm).

- 19F NMR : Detects the trifluoromethyl group (δ -75.31 ppm), critical for confirming CF3 substitution .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]+ at 521.3/523.1) and isotopic patterns .

Q. What safety precautions are recommended when handling this amine derivative?

General guidelines include using PPE (gloves, goggles), working in a fume hood, and referencing safety data sheets (SDS). Amines can cause respiratory irritation; storage under nitrogen at -20°C is advised to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictory reports on this compound’s solubility or stability?

Discrepancies may arise from varying synthetic by-products (e.g., TFA salts vs. free bases) or storage conditions. Cross-validate findings using orthogonal methods:

Q. What strategies enable selective functionalization of the ethylamine group?

The primary amine can be acylated, alkylated, or coupled with carbonyls. For example, in Example 470 (EP Patent), the amine reacts with a benzimidazole carboximidamide via nucleophilic substitution. Protecting groups (e.g., Boc) may be used to prevent side reactions at the pyrrolidine nitrogen .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry?

The CF3 group enhances metabolic stability and lipophilicity, improving membrane permeability. In patent examples, it contributes to binding affinity in enzyme inhibitors (e.g., kinase targets) by filling hydrophobic pockets .

Q. What computational tools predict this compound’s reactivity or binding modes?

- Density Functional Theory (DFT) : Models electronic properties of the CF3-pyrrolidine system.

- Molecular Docking : Predicts interactions with biological targets (e.g., benzimidazole derivatives in Example 470) .

Methodological Recommendations

- Synthesis Optimization : Use 2.5 equivalents of amine precursor to drive substitution reactions to completion .

- Purification : Flash chromatography with gradients (e.g., n-pentane/EA 5:1) effectively isolates the product .

- Characterization : Combine 19F NMR with HSQC for unambiguous CF3 assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.